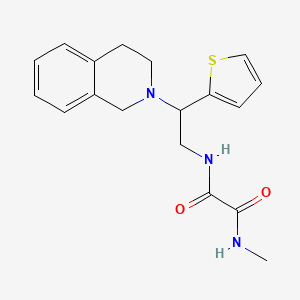

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide

描述

属性

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-19-17(22)18(23)20-11-15(16-7-4-10-24-16)21-9-8-13-5-2-3-6-14(13)12-21/h2-7,10,15H,8-9,11-12H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROFRFDKSVFCCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as 2-phenylethylamine, the isoquinoline ring is constructed through a Pictet-Spengler reaction.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through the reaction of the intermediate with oxalyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated intermediates and nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted isoquinoline or thiophene derivatives.

科学研究应用

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

作用机制

The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isoquinoline and thiophene moieties may interact with biological macromolecules through π-π stacking or hydrogen bonding, influencing the compound’s bioactivity.

相似化合物的比较

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several classes of molecules, including dihydroisoquinoline derivatives, thiophene-containing amides, and oxalamide-linked analogs. Below is a detailed comparison based on structural features, synthesis, and inferred pharmacological properties:

Structural Analogues with Dihydroisoquinoline Moieties

- TKDC (N-(4-Chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)methanesulfonamide): Structural Differences: TKDC replaces the oxalamide group with a methanesulfonamide linker and includes a 4-chlorophenyl substituent. The absence of a thiophene ring reduces its aromatic diversity compared to the target compound . Functional Implications: TKDC was used in virtual screening for ion channel modulation, suggesting the dihydroisoquinoline scaffold’s versatility in targeting membrane proteins .

- Compound 4g (Benzyl 2-(1-(benzylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethylcarbamate): Structural Differences: Features a carbamate-protected oxalamide group and lacks the thiophen-2-yl substituent. Synthesis: Synthesized via an oxidative Ugi-type reaction (78% yield), highlighting the feasibility of modifying the dihydroisoquinoline core under mild conditions .

Thiophene-Containing Analogues

- N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide: Structural Differences: The thiophen-3-yl isomer differs in sulfur atom positioning, which may alter electronic distribution and steric interactions compared to the 2-yl variant . Hypothesized Activity: Thiophene positional isomers often exhibit divergent binding affinities, as seen in kinase inhibitors where sulfur orientation impacts ATP-binding pocket interactions .

Oxalamide-Linked Compounds

- Compound 4g (from ): Oxalamide vs. Methanesulfonamide: The oxalamide group in the target compound allows for dual hydrogen-bond donor/acceptor sites, whereas methanesulfonamide (in TKDC) primarily acts as a hydrogen-bond acceptor .

- 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (Compound 9): Structural Contrast: Replaces the dihydroisoquinoline with a thiazolidinone core. The thioxoacetamide group introduces sulfur-rich regions but reduces conformational flexibility compared to oxalamide .

Key Properties

常见问题

Q. What are the recommended synthetic routes for N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide, and how can reaction conditions be optimized for yield?

- Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Condensation : Coupling of dihydroisoquinoline and thiophene-ethylamine intermediates.

- Oxalamide formation : Reacting with methyloxalyl chloride under anhydrous conditions.

- Purification : Column chromatography (silica gel) or recrystallization for high purity (>95%).

Optimization strategies: - Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

- Catalysts like triethylamine to neutralize HCl byproducts.

- Temperature control (0–25°C) to minimize side reactions.

- Yields improve with slow reagent addition and inert atmospheres (N₂/Ar) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., oxalamide C=O at ~165–170 ppm, thiophene protons at 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- Infrared (IR) Spectroscopy : C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- HPLC : Purity assessment using reverse-phase C18 columns (≥98% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of oxalamide derivatives across different studies?

- Methodological Answer: Contradictions may arise due to:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Structural analogs : Minor modifications (e.g., nitro vs. methoxy groups) alter target affinity.

Resolution strategies: - Orthogonal assays : Validate activity using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

- Meta-analysis : Compare IC₅₀ values across studies with standardized protocols .

- Computational docking : Identify binding pocket interactions using AutoDock Vina or Schrödinger .

Q. What strategies are effective in improving the pharmacokinetic profile of this compound, particularly regarding solubility and metabolic stability?

- Methodological Answer:

- Solubility enhancement :

- Introduce hydrophilic groups (e.g., PEGylation or hydroxylation) .

- Use co-solvents (e.g., cyclodextrins) in formulation.

- Metabolic stability :

- Replace labile methyl groups with deuterated analogs to slow CYP450 metabolism.

- Prodrug approaches (e.g., ester masking of hydroxyl groups) .

- In vitro models : Assess stability in liver microsomes and plasma protein binding assays .

Notes

- Avoid commercial sources (e.g., BenchChem); prioritize PubChem and peer-reviewed synthesis protocols.

- For mechanistic studies, combine wet-lab experiments (e.g., kinase assays) with computational modeling .

- Advanced SAR studies require systematic substitution of thiophene/dihydroisoquinoline moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。